Cas no 2680822-00-6 (3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
- 2680822-00-6
- EN300-28282048
- 3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid
-
- インチ: 1S/C13H15NO5/c1-3-4-19-13(17)14-11-6-9(8-18-2)5-10(7-11)12(15)16/h3,5-7H,1,4,8H2,2H3,(H,14,17)(H,15,16)
- InChIKey: UEGBTNYLDBWOOY-UHFFFAOYSA-N
- SMILES: O(C)CC1C=C(C(=O)O)C=C(C=1)NC(=O)OCC=C
計算された属性
- 精确分子量: 265.09502258g/mol
- 同位素质量: 265.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 331
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 84.9Ų
3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28282048-1.0g |
3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680822-00-6 | 95.0% | 1.0g |
$999.0 | 2025-03-19 | |
Enamine | EN300-28282048-2.5g |
3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680822-00-6 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
Enamine | EN300-28282048-5.0g |
3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680822-00-6 | 95.0% | 5.0g |
$2900.0 | 2025-03-19 | |
Enamine | EN300-28282048-10g |
3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680822-00-6 | 10g |
$4299.0 | 2023-09-09 | ||
Enamine | EN300-28282048-5g |
3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680822-00-6 | 5g |
$2900.0 | 2023-09-09 | ||
Enamine | EN300-28282048-1g |
3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680822-00-6 | 1g |
$999.0 | 2023-09-09 | ||
Enamine | EN300-28282048-0.1g |
3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680822-00-6 | 95.0% | 0.1g |
$879.0 | 2025-03-19 | |
Enamine | EN300-28282048-0.25g |
3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680822-00-6 | 95.0% | 0.25g |
$920.0 | 2025-03-19 | |
Enamine | EN300-28282048-0.05g |
3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680822-00-6 | 95.0% | 0.05g |
$839.0 | 2025-03-19 | |
Enamine | EN300-28282048-10.0g |
3-(methoxymethyl)-5-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680822-00-6 | 95.0% | 10.0g |
$4299.0 | 2025-03-19 |
3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 関連文献
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acidに関する追加情報
Introduction to 3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680822-00-6)
3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid, identified by the CAS number 2680822-00-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzoic acid derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a methoxymethyl group and an amino-substituted prop-2-enyl ether moiety, contribute to its distinctive chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry and drug design.
The benzoic acid core structure is well-documented for its role in various pharmacological mechanisms, such as anti-inflammatory, analgesic, and antimicrobial effects. The introduction of functional groups like the (prop-2-en-1-yloxy)carbonylamino moiety further modulates the compound's interactions with biological targets, enhancing its potential as a lead compound in medicinal chemistry. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and pharmacokinetic profiles of such derivatives with remarkable accuracy, paving the way for more efficient drug discovery processes.
In recent years, there has been a growing interest in developing novel therapeutic agents that target complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. The structural complexity of 3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid makes it a promising candidate for further investigation in these areas. For instance, studies have suggested that benzoic acid derivatives can interfere with key enzymatic pathways involved in cancer cell proliferation and survival. The presence of both electrophilic and nucleophilic centers in this molecule allows for diverse chemical modifications, enabling the synthesis of analogs with tailored biological activities.
One of the most compelling aspects of this compound is its potential as a chiral building block in asymmetric synthesis. The methoxymethyl group provides a handle for further functionalization via cross-coupling reactions, while the amino-substituted prop-2-enyl ether moiety can serve as a ligand or cofactor in catalytic processes. Such structural features are particularly valuable in the development of enantiomerically pure drugs, which often exhibit superior pharmacological profiles compared to racemic mixtures. The synthesis of chiral benzoic acid derivatives remains an active area of research, with significant implications for producing high-efficacy pharmaceuticals.
The pharmaceutical industry has increasingly relied on advanced synthetic methodologies to access complex molecular architectures efficiently. Techniques such as palladium-catalyzed cross-coupling reactions, directed ortho-metalation (DoM), and organocatalysis have been instrumental in constructing the framework of 3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid. These methods not only improve yield and selectivity but also allow for the introduction of multiple functional groups in a controlled manner. The ability to fine-tune the structure of this compound through such strategies underscores its versatility as a pharmacophore.
From a medicinal chemistry perspective, the amino-substituted prop-2-enyl ether group is particularly noteworthy due to its ability to form hydrogen bonds and participate in π-stacking interactions with biological targets. These interactions are critical for achieving high affinity and selectivity in drug design. Additionally, the methoxymethyl group can be oxidized or reduced to introduce further diversity into the molecular structure, enabling the exploration of multiple chemical space dimensions. Such modularity is essential for optimizing lead compounds toward clinical development.
The growing body of literature on benzoic acid derivatives highlights their broad spectrum of biological activities. For example, certain analogs have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or modulating cytokine production. Others have shown promise as antiviral agents by interfering with viral replication mechanisms. The structural motifs present in 3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid align well with these known pharmacophores, suggesting potential therapeutic applications across multiple disease areas.
In conclusion,3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid (CAS No. 2680822-00-6) represents a structurally sophisticated compound with significant untapped potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for designing novel therapeutics targeting various diseases. As synthetic methodologies continue to evolve, researchers will be better positioned to explore the full chemical space encompassed by this molecule, ultimately leading to more effective and innovative treatments for human health challenges.
2680822-00-6 (3-(methoxymethyl)-5-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid) Related Products
- 2138085-50-2(3-bromo-2-cyclobutyl-6-methylimidazo1,2-apyridine)
- 2228118-20-3(methyl 2-amino-4-fluoro-3,3,4-trimethylpentanoate)
- 953756-25-7(4-Methyl-2-(piperidin-1-YL)pentan-1-amine)
- 209528-69-8(Methyl 3-(Benzyloxy)-4-Nitrobenzenecarboxylate)
- 152831-79-3(A-OXO-IMIDAZO[1,2-A]PYRIDINE-3-PROPANOIC ACID ETHYL ESTER)
- 75829-66-2(Phenyl 4,6-O-benzylidene-b-D-glucopyranoside)
- 691891-06-2(N-(7-METHYL-8-QUINOLINYL)THIOUREA)
- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)
- 7592-99-6(1,4-Bis-(2-hydroxy-1-phenylethyl)piperazine-2,5-dione)
- 859495-47-9(4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide)




